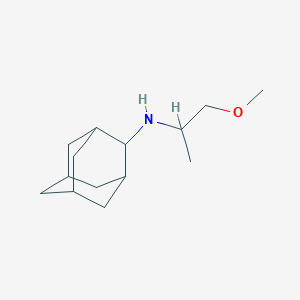
1'-benzyl-3,5-dimethyl-1,4'-bipiperidine
Overview
Description
1’-Benzyl-3,5-dimethyl-1,4’-bipiperidine is a chemical compound with the molecular formula C19H30N2 It is a derivative of bipiperidine, characterized by the presence of benzyl and dimethyl groups attached to the piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-benzyl-3,5-dimethyl-1,4’-bipiperidine typically involves the reaction of appropriate piperidine derivatives with benzylating agents under controlled conditions. One common method involves the alkylation of 3,5-dimethylpiperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of 1’-benzyl-3,5-dimethyl-1,4’-bipiperidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1’-Benzyl-3,5-dimethyl-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Benzyl-substituted piperidine derivatives.
Scientific Research Applications
1’-Benzyl-3,5-dimethyl-1,4’-bipiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-benzyl-3,5-dimethyl-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and dimethyl groups may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
1’-Benzyl-3,5-dimethylpiperidine: Similar structure but lacks the bipiperidine framework.
3,5-Dimethyl-1’-benzylpiperidine: Another derivative with a different substitution pattern.
1’-Benzyl-4-methylpiperidine: Contains a single piperidine ring with different substitution.
Uniqueness
1’-Benzyl-3,5-dimethyl-1,4’-bipiperidine is unique due to its bipiperidine structure, which provides distinct chemical and biological properties compared to other piperidine derivatives
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3,5-dimethylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-16-12-17(2)14-21(13-16)19-8-10-20(11-9-19)15-18-6-4-3-5-7-18/h3-7,16-17,19H,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHMHLQVGOVBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(2-phenylethyl)piperidin-4-yl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3853182.png)
![1-benzyl-N-[2-(cyclohexen-1-yl)ethyl]piperidin-4-amine](/img/structure/B3853192.png)
![N-[2-(3-fluorophenyl)ethyl]-1-propylpiperidin-4-amine](/img/structure/B3853194.png)
![1-[[3-[3-[benzyl(methyl)amino]-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperidin-4-ol](/img/structure/B3853198.png)
![4-(4-Bromophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol](/img/structure/B3853205.png)
![N-[[3-(4-chlorophenoxy)phenyl]methyl]-3-fluoroaniline](/img/structure/B3853217.png)

![N'-(2-bicyclo[2.2.1]heptanyl)-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B3853233.png)
![1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3853236.png)




